Biological Activity Gap vs. Dual B-Raf/EGFR Inhibitor
N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide lacks the C4-substituent essential for kinase inhibition. The dual B-Raf(V600E)/EGFR inhibitor 6a, a C4-substituted analog, potently inhibits both kinases with IC50 values of 8.0 nM and 51 nM, respectively, while the unsubstituted core is expected to be inactive [1]. This establishes the target compound as a verified negative control scaffold.
| Evidence Dimension | Kinase Inhibitory Activity (B-Raf V600E & EGFR) |
|---|---|
| Target Compound Data | No inhibition at C4-unsubstituted core (inferred inactive) |
| Comparator Or Baseline | Compound 6a: B-Raf V600E IC50 = 8.0 nM; EGFR IC50 = 51 nM |
| Quantified Difference | >1000-fold difference in potency (inferred) |
| Conditions | In vitro kinase assay; J. Med. Chem. 2014, 57(6), 2692-2703. |
Why This Matters
This data validates the compound's use as a dedicated negative control in kinase inhibitor screening, preventing false positives that occur with trace-active analogs.
- [1] Cheng H, Chang Y, Zhang L, et al. Identification and optimization of new dual inhibitors of B-Raf and epidermal growth factor receptor kinases for overcoming resistance against vemurafenib. J Med Chem. 2014;57(6):2692-2703. View Source
